molecular formula C16H12ClFN2OS B2872962 (E)-2-chloro-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865544-81-6

(E)-2-chloro-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No. B2872962
CAS RN: 865544-81-6
M. Wt: 334.79
InChI Key: VNOCVFTXHZBTCK-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles and their derivatives have been studied for their potential anti-inflammatory properties .


Molecular Structure Analysis

Benzothiazole derivatives have a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that “(E)-2-chloro-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide” might also have a similar structure.


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzothiazole derivatives have been involved in 1,3-dipolar cycloaddition reactions .

Scientific Research Applications

Anti-Inflammatory Applications

The compound has been studied for its potential anti-inflammatory properties. Derivatives of benzothiazole, which include the core structure of this compound, have shown promising results in inhibiting COX-1 and COX-2 enzymes, which are key targets in reducing inflammation . These derivatives have been synthesized and evaluated for their effectiveness in reducing inflammation through in vitro studies, demonstrating significant potential for the development of new anti-inflammatory drugs.

Antimicrobial Activity

Benzothiazole derivatives have also been explored for their antimicrobial properties. Research indicates that these compounds can be effective against a range of microbial pathogens . The structural modifications in these derivatives, such as the introduction of urea and thiourea groups, have been shown to enhance their antimicrobial efficacy, suggesting that further exploration of (E)-2-chloro-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide could lead to the development of new antimicrobial agents.

Antioxidant Properties

The antioxidant capacity of benzothiazole derivatives is another area of interest. These compounds have been synthesized and characterized for their ability to act as antioxidants . This property is crucial in the prevention of oxidative stress-related diseases, and the compound could contribute to the development of novel antioxidant therapies.

Future Directions

Benzothiazole derivatives have shown potential in various fields, including organic electronics and as antimicrobial treatments . This suggests that “(E)-2-chloro-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide” and similar compounds could have promising applications in the future.

properties

IUPAC Name

2-chloro-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2OS/c1-2-20-13-8-7-10(18)9-14(13)22-16(20)19-15(21)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOCVFTXHZBTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-chloro-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.